molecular formula C14H11Cl2N3OS B13378587 3,5-dichloro-2-hydroxybenzaldehyde N-phenylthiosemicarbazone

3,5-dichloro-2-hydroxybenzaldehyde N-phenylthiosemicarbazone

Cat. No.: B13378587
M. Wt: 340.2 g/mol
InChI Key: MIJLIHQCSGJBIT-CAOOACKPSA-N
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Description

3,5-Dichloro-2-hydroxybenzaldehyde N-phenylthiosemicarbazone is a Schiff base ligand synthesized from the condensation of 3,5-dichlorosalicylaldehyde and 4-phenylthiosemicarbazide . This compound belongs to the thiosemicarbazone class, which is extensively studied in medicinal inorganic chemistry for its versatile coordination behavior with transition metals and potent biological activities . Researchers value this ligand for developing metal-based complexes, particularly with ions like Cu(II), Ni(II), and Zn(II), which often exhibit enhanced biological potency and lipophilicity compared to the free ligand . The primary research value of this compound lies in its potential as an anticancer agent. Thiosemicarbazones and their metal complexes are investigated for their ability to inhibit cancer cell proliferation, with some demonstrating significant activity against human leukemia (HL-60) cell lines . The mechanism of action for such compounds often involves interaction with cellular DNA, potentially leading to DNA damage and cleavage, which prevents cancer cell replication and induces cell death . Additionally, this ligand and its complexes are screened for antimicrobial properties, showing potential activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains . The compound contains hard and soft donor atoms (O, N, S), making it a multidentate ligand capable of forming stable complexes that can mimic enzyme active sites or act as catalytic inhibitors . This product is intended for research purposes in chemical synthesis, bioinorganic chemistry, and pharmaceutical development. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H11Cl2N3OS

Molecular Weight

340.2 g/mol

IUPAC Name

1-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C14H11Cl2N3OS/c15-10-6-9(13(20)12(16)7-10)8-17-19-14(21)18-11-4-2-1-3-5-11/h1-8,20H,(H2,18,19,21)/b17-8+

InChI Key

MIJLIHQCSGJBIT-CAOOACKPSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=C(C(=CC(=C2)Cl)Cl)O

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=C(C(=CC(=C2)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Starting Materials and General Reaction Scheme

  • 3,5-Dichloro-2-hydroxybenzaldehyde : This aldehyde is the key aromatic aldehyde substrate, characterized by two chlorine substituents at positions 3 and 5 and a hydroxyl group at position 2 on the benzene ring.
  • N-Phenylthiosemicarbazide : The thiosemicarbazide derivative bearing a phenyl group attached to the nitrogen atom at position 4, providing the thiosemicarbazone moiety upon condensation.

The general synthetic route involves a condensation reaction between the aldehyde and the thiosemicarbazide under reflux or stirring conditions in an appropriate solvent, typically ethanol or methanol, leading to the formation of the target thiosemicarbazone compound.

Detailed Synthetic Procedure

Step 1: Preparation of 3,5-Dichloro-2-hydroxybenzaldehyde

While this aldehyde is commercially available, it can also be synthesized via selective chlorination of 2-hydroxybenzaldehyde or via Sandmeyer-type reactions starting from 3,5-dichloroaniline derivatives, as described in industrial processes for related compounds.

Step 2: Condensation Reaction

  • Dissolve equimolar amounts of 3,5-dichloro-2-hydroxybenzaldehyde and N-phenylthiosemicarbazide in ethanol or methanol.
  • Add a catalytic amount of glacial acetic acid to facilitate the condensation.
  • Heat the reaction mixture under reflux for 3 to 6 hours with continuous stirring.
  • Monitor the reaction progress by thin-layer chromatography (TLC).
  • Upon completion, cool the mixture to room temperature; the product typically precipitates out.
  • Filter the solid, wash with cold ethanol, and recrystallize from ethanol or methanol to purify.

This method yields the Schiff base thiosemicarbazone derivative via the formation of a C=N bond between the aldehyde carbonyl carbon and the thiosemicarbazide amino group.

Reaction Conditions and Optimization

Parameter Typical Condition Notes
Solvent Ethanol or Methanol Polar protic solvents favor condensation
Catalyst Glacial Acetic Acid (~few drops) Accelerates imine formation
Temperature Reflux (~78°C for ethanol) Ensures complete reaction within 3-6 hours
Reaction Time 3-6 hours Monitored by TLC
Molar Ratio 1:1 (aldehyde:thiosemicarbazide) Stoichiometric balance for maximum yield
Isolation Cooling and filtration Product precipitates due to low solubility
Purification Recrystallization Removes impurities and unreacted starting materials

Characterization of the Product

The synthesized compound is characterized by:

Research Findings and Literature Data Integration

Synthesis in Metal Complex Studies

The compound has been widely used as a ligand in coordination chemistry, especially in forming metal complexes with transition metals such as vanadium, copper, and nickel. The preparation method remains consistent, emphasizing the condensation reaction described above.

Comparative Preparation Notes

  • The condensation reaction is straightforward, high-yielding, and reproducible.
  • Variations include using different solvents (e.g., DMF, DMSO) or microwave-assisted synthesis to reduce reaction time.
  • Some studies report the use of base catalysts or neutral conditions, but acid catalysis is most common for optimal yields.
  • Purification by recrystallization is preferred over chromatographic methods due to the solid nature of the product.

Summary Table of Preparation Methods

Method Aspect Description Reference/Notes
Starting materials 3,5-Dichloro-2-hydroxybenzaldehyde, N-phenylthiosemicarbazide Commercially available or synthesized as per industrial routes
Solvent Ethanol or Methanol Common polar protic solvents
Catalyst Glacial Acetic Acid Facilitates Schiff base formation
Reaction temperature Reflux (~78°C for ethanol) Ensures completion within 3-6 hours
Reaction time 3-6 hours Monitored by TLC
Product isolation Cooling and filtration Precipitation of product
Purification Recrystallization Enhances purity
Characterization IR, NMR, MS, elemental analysis Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-2-hydroxybenzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

3,5-dichloro-2-hydroxybenzaldehyde N-phenylthiosemicarbazone has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dichloro-2-hydroxybenzaldehyde N-phenylthiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of Schiff base and thiosemicarbazone derivatives. Key structural analogues include:

Schiff Bases Derived from 3,5-Dichloro-2-hydroxybenzaldehyde: 4,6-Dichloro-2-[(4-hydroxyphenylimino)methyl]phenol (11) : A Schiff base synthesized by refluxing 3,5-dichloro-2-hydroxybenzaldehyde with 4-aminophenol. 4,6-Dichloro-2-[(4-methoxyphenylimino)methyl]phenol (12) : Similar to compound 11 but substituted with a 4-methoxy group.

Thiosemicarbazone Derivatives :

  • (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitriles (11a,b) : Thiosemicarbazone-like structures with fused heterocyclic systems.
  • N-Phenylthiosemicarbazones with Varying Substituents : Derivatives such as ALL-MTSC (N-methyl), ALL-ETSC (N-ethyl), and ALL-BzTSC (N-benzyl), differing in the substituent on the thiosemicarbazone nitrogen.

Table 1: Structural Comparison

Compound Core Structure Key Substituents Functional Groups
Target Compound Thiosemicarbazone 3,5-Cl₂, 2-OH, N-phenyl -NH-C=S, -OH, Cl
Schiff Base (11) Schiff base 3,5-Cl₂, 2-OH, 4-hydroxyphenyl -C=N-, -OH, Cl
Schiff Base (12) Schiff base 3,5-Cl₂, 2-OH, 4-methoxyphenyl -C=N-, -OCH₃, Cl
Thiosemicarbazone (11a,b) Thiazolo-pyrimidine 5-methylfuran, cyano, substituted aryl -C=S, -CN, fused heterocycle
Physicochemical Properties

The target compound’s properties are influenced by electron-withdrawing chloro groups and the bulky N-phenyl moiety. Comparisons with analogues reveal:

  • Schiff Base 11: 192.9–193.5°C . Schiff Base 12: 114–115°C .
  • Solubility : Chloro and hydroxyl groups enhance polarity, but the N-phenyl group may reduce aqueous solubility compared to analogues with smaller substituents (e.g., ALL-MTSC ).

Table 2: Physicochemical Data

Compound Melting Point (°C) Yield (%) Notable Features
Target Compound N/A N/A High polarity, likely low solubility
Schiff Base 11 192.9–193.5 76 Hydroxyl enhances H-bonding
Schiff Base 12 114–115 55 Methoxy reduces polarity
Thiosemicarbazone 11a 243–246 68 Fused heterocycle stabilizes structure
Spectroscopic Characteristics
  • IR Spectroscopy :
    • Target Compound : Expected C=S stretch (~1240–1255 cm⁻¹) and N-H stretches (~3150–3400 cm⁻¹), similar to thiosemicarbazones in .
    • Schiff Bases : C=N stretches (~1600–1650 cm⁻¹) and absence of C=S, distinguishing them from thiosemicarbazones .
    • Thiosemicarbazones 11a,b : CN stretches (~2219 cm⁻¹) and C=O (~1718 cm⁻¹) .
  • NMR Spectroscopy :
    • Thiosemicarbazones : Aromatic protons in δ 6.5–8.0 ppm (DMSO-d₆), with =CH protons near δ 7.9–8.0 ppm .
    • Schiff Bases : Imine protons (=CH) at δ ~7.9–8.0 ppm, overlapping with thiosemicarbazones but distinguishable by absence of thioureido signals .

Table 3: Key Spectral Features

Compound IR (cm⁻¹) ¹H NMR (δ, ppm)
Target Compound ~1240 (C=S), ~3200 (N-H) Aromatic H: 6.5–8.0, =CH: ~8.0
Schiff Base 11 ~1600 (C=N), ~3400 (O-H) =CH: 7.94, Ar-H: 6.56–7.94
Thiosemicarbazone 11a 2219 (CN), 1718 (C=O) =CH: 7.94, Ar-H: 6.56–7.29

Biological Activity

3,5-Dichloro-2-hydroxybenzaldehyde N-phenylthiosemicarbazone is a compound derived from 3,5-dichloro-2-hydroxybenzaldehyde and thiosemicarbazone. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula: C13H10Cl2N4O
  • Molecular Weight: 307.15 g/mol
  • CAS Registry Number: 90-60-8

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with N-phenylthiosemicarbazone under acidic conditions. The reaction can be summarized as follows:

3 5 Dichloro 2 hydroxybenzaldehyde+N phenylthiosemicarbazone3 5 Dichloro 2 hydroxybenzaldehyde N phenylthiosemicarbazone\text{3 5 Dichloro 2 hydroxybenzaldehyde}+\text{N phenylthiosemicarbazone}\rightarrow \text{3 5 Dichloro 2 hydroxybenzaldehyde N phenylthiosemicarbazone}

Anticancer Activity

Research has demonstrated that thiosemicarbazone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study showed that compounds similar to this compound induced apoptosis in K562 leukemia cells through mitochondrial dysfunction and depletion of cellular thiols .

Table 1: Cytotoxicity of Thiosemicarbazone Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
TSC-HK56210Apoptosis induction
TSC-ClK5628Necrosis at high doses
TSC-NO2K56212Mitochondrial disruption

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study found that thiosemicarbazones demonstrated activity against various bacterial strains, potentially inhibiting their growth by disrupting cellular processes .

Table 2: Antimicrobial Efficacy of Thiosemicarbazones

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of thiosemicarbazones can be attributed to several mechanisms:

  • Metal Ion Chelation: Thiosemicarbazones can chelate metal ions, which is crucial for many biological processes in pathogens.
  • Induction of Apoptosis: They promote programmed cell death in cancer cells through mitochondrial pathways.
  • Disruption of Cellular Homeostasis: These compounds can interfere with cellular thiol levels and disrupt redox balance.

Case Studies

  • Cytotoxicity in Tumor Models: In vivo studies using murine models have shown that thiosemicarbazones derived from benzaldehydes exhibit significant tumor growth inhibition while maintaining low toxicity to normal tissues .
  • Antiviral Activity: Some derivatives have been identified as effective inhibitors against viruses such as BVDV (Bovine Viral Diarrhea Virus), showcasing their potential in antiviral therapy .

Q & A

Q. What are the standard synthetic methodologies for preparing 3,5-dichloro-2-hydroxybenzaldehyde N-phenylthiosemicarbazone?

The compound is typically synthesized via condensation of 3,5-dichloro-2-hydroxybenzaldehyde with N-phenylthiosemicarbazide. A common protocol involves refluxing the aldehyde and thiosemicarbazide in a mixed solvent system (e.g., acetic anhydride and glacial acetic acid) with a catalyst like sodium acetate. The reaction is monitored via TLC, and the product is purified via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this thiosemicarbazone?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, S-H stretch at ~2550 cm⁻¹).
  • NMR (¹H and ¹³C) : Confirms hydrogen and carbon environments, including imine (=CH) and aromatic protons.
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • Elemental analysis : Verifies purity and stoichiometry .

Q. How are preliminary biological activities evaluated for this compound?

In vitro cytotoxicity is assessed using assays like MTT against tumor cell lines (e.g., J774 macrophages) and normal cells to determine selectivity indices. Antioxidant activity is tested via DPPH radical scavenging or lipid peroxidation inhibition .

Advanced Research Questions

Q. What strategies optimize synthesis yield and purity for structurally similar thiosemicarbazones?

Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst screening : Sodium ethoxide or fused sodium acetate improves condensation efficiency.
  • Reaction time/temperature : Extended reflux (e.g., 12 hours) ensures complete imine formation .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies (e.g., varying IC₅₀ values) may arise from differences in cell lines, assay protocols, or substituent effects. For example, electron-withdrawing groups (e.g., -Cl) on the benzaldehyde moiety can enhance metal chelation and antitumor activity compared to electron-donating groups. Cross-validation using standardized protocols (e.g., NIH/NCATS guidelines) is critical .

Q. What computational tools predict ADMET properties for thiosemicarbazones?

Platforms like SwissADME and pkCSM assess:

  • Lipophilicity (LogP) : Impacts membrane permeability.
  • Drug-likeness : Compliance with Lipinski’s rules.
  • Toxicity endpoints : Hepatotoxicity and Ames mutagenicity. These tools guide prioritization of analogs with favorable pharmacokinetic profiles .

Q. How are advanced mechanistic studies (e.g., apoptosis induction) conducted?

Techniques include:

  • Flow cytometry : Measures apoptosis via Annexin V/PI staining.
  • ROS detection : Uses fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress.
  • Western blotting : Evaluates expression of apoptotic markers (e.g., Bax, Bcl-2) .

Q. What structural modifications enhance bioactivity or reduce toxicity?

SAR studies reveal that:

  • Halogenation : 3,5-dichloro substitution increases metal-binding capacity and cytotoxicity.
  • N-phenyl vs. N-alkyl : Aromatic N-substituents improve stability and target affinity.
  • Chelation with metals : Copper(II) complexes often show enhanced activity compared to free ligands .

Q. How can synergism with clinical drugs be investigated?

Co-administration studies with chemotherapeutics (e.g., doxorubicin) are performed using Chou-Talalay combination indices. Synergistic effects may arise from dual targeting of redox homeostasis (thiosemicarbazone) and DNA topoisomerases (doxorubicin) .

Q. What advanced structural characterization methods resolve crystallographic ambiguities?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths/angles and confirms tautomeric forms (e.g., thione vs. thiol). Crystallographic data can be deposited in repositories like CCDC for public access .

Methodological Notes

  • Data Reproducibility : Always report solvent purity, reaction atmosphere (N₂ vs. air), and cell culture conditions (e.g., FBS percentage).
  • Contradiction Mitigation : Use triplicate experiments and reference controls (e.g., cisplatin for cytotoxicity assays) .

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